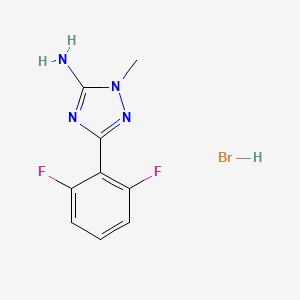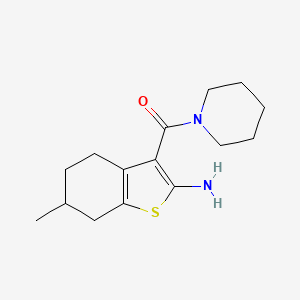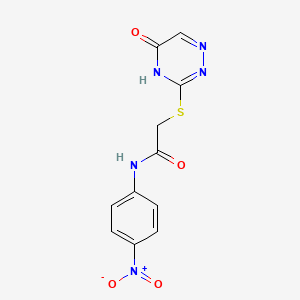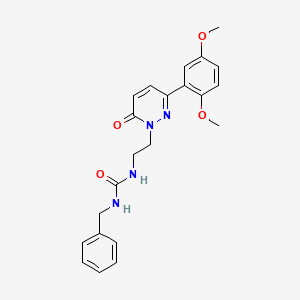![molecular formula C14H14N2O2 B2560721 N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide CAS No. 2411220-45-4](/img/structure/B2560721.png)
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CP-544326 belongs to a class of compounds known as epoxide hydrolase inhibitors, which have been shown to have anti-inflammatory and analgesic properties.
Mécanisme D'action
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide works by inhibiting the activity of the enzyme epoxide hydrolase, which is involved in the metabolism of arachidonic acid. Arachidonic acid is a precursor to a number of inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting epoxide hydrolase, N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can reduce the production of these inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, reducing pain, and improving vascular function. In animal models, N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been shown to reduce the severity of arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide is that it has been shown to be effective in reducing inflammation and pain in animal models, suggesting that it may have potential therapeutic applications in humans. However, one limitation of N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for research on N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide. One area of research could focus on the compound's potential therapeutic applications in humans, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on developing more potent and selective epoxide hydrolase inhibitors, which could have even greater therapeutic potential. Finally, research could also focus on understanding the molecular mechanisms underlying N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide's anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases.
Méthodes De Synthèse
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can be synthesized using a number of different methods, including the reaction of 4-cyanobenzyl chloride with propargylamine to form N-(4-cyanobenzyl)-N-prop-2-ynylamine, which can then be reacted with epichlorohydrin to form N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide. Other methods include the reaction of 4-cyanobenzylamine with propargyl bromide followed by epoxidation with m-chloroperbenzoic acid.
Applications De Recherche Scientifique
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, with studies showing that N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-7-16(14(17)13-10-18-13)9-12-5-3-11(8-15)4-6-12/h2-6,13H,1,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCWCZXBFPKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(C=C1)C#N)C(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2560645.png)
![3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2560646.png)
![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2560649.png)
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)
![1-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2560652.png)
![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)

![2,4-Imidazolidinedione, 5-[(7-chloro-1H-indol-3-yl)methyl]-](/img/structure/B2560655.png)
![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2560656.png)
